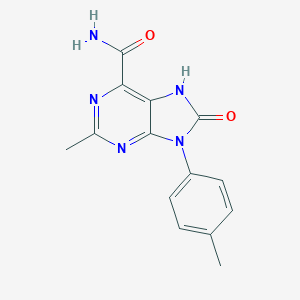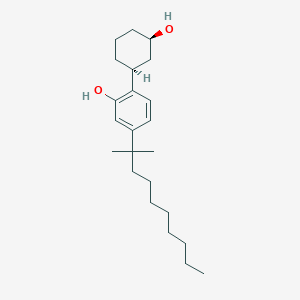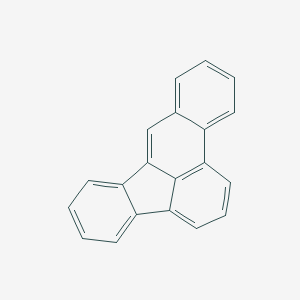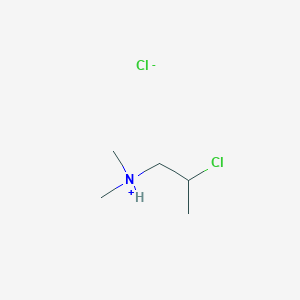
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide, more commonly known as LY-411575, is a synthetic purine nucleoside analogue that has been studied for its potential applications in the field of medicine. LY-411575 is an antineoplastic agent that has been investigated for its ability to inhibit the growth of cancerous cells. In addition, it has also been studied for its potential to act as an antiviral agent, as well as its ability to inhibit the activity of certain enzymes.
Scientific Research Applications
Anti-Cancer Potential
A series of derivatives closely related to "8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide" were synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One compound showed significant antiproliferative activity and good selectivity between cancer and normal cells, indicating potential as a selective anti-lung cancer agent. The structure-activity relationship (SAR) studies highlighted the importance of modifications at positions 8 and 9 of the purine core, with specific appendages enhancing the compound's efficacy (Zhao et al., 2018).
Antiviral Activity
Another set of derivatives showed significant in vitro antiviral activity against various RNA and DNA viruses at non-toxic dosage levels. Specific compounds demonstrated promising results in the treatment of Rift Valley fever virus in mice, highlighting potential applications in antiviral therapy (Westover et al., 1981).
Chemical Synthesis and Diversity
Research has also focused on novel synthetic pathways to obtain a large diversity of C-8 and N-9 substituted purines, including compounds structurally related to "this compound". These methodologies allow rapid synthesis of diverse purine derivatives, potentially useful for various biological applications (Bollier et al., 2018).
Biological Activities and Applications
The synthesis and evaluation of new purine derivatives, including 1,3,8-trisubstituted purine-2,6-diones and related compounds, have been explored for their potential biological activities. These studies aim to design agents with promising therapeutic applications, underlining the significance of structural modifications in enhancing biological efficacy (Hayallah & Famulok, 2007).
properties
IUPAC Name |
2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-7-3-5-9(6-4-7)19-13-11(18-14(19)21)10(12(15)20)16-8(2)17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNHSWQISAPVOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)

![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)
![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)
![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)








